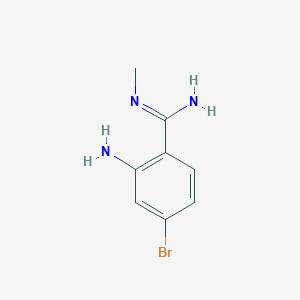

2-Amino-4-bromo-N-methylbenzimidamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1260752-02-0 |

|---|---|

Molecular Formula |

C8H10BrN3 |

Molecular Weight |

228.09 g/mol |

IUPAC Name |

2-amino-4-bromo-N'-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H10BrN3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H2,11,12) |

InChI Key |

RZDIHQGNCFOZAU-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(C1=C(C=C(C=C1)Br)N)N |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 2 Amino 4 Bromo N Methylbenzimidamide

Reactivity Patterns of the Benzimidamide Functionality

The benzimidamide group is a versatile functional group characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. This arrangement allows for a rich and varied reaction chemistry.

The imidamide group contains both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles, while the central carbon atom, bonded to two electronegative nitrogen atoms, is electrophilic.

Nucleophilic Reactions: The nitrogen atoms of the imidamide can participate in reactions such as alkylation or acylation. However, the adjacent 2-amino group is generally a more potent nucleophile and will typically react preferentially in intermolecular reactions. Intramolecularly, the imidamide nitrogens can play a role in cyclization reactions.

Electrophilic Reactions: The electrophilic carbon of the imidamide is susceptible to attack by strong nucleophiles. This reactivity is fundamental to many of the cyclization and condensation reactions that this functional group undergoes. For instance, reactions with dinucleophiles can lead to the formation of various heterocyclic rings.

The reactivity of the imidamide moiety is influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating amino group at the 2-position and the electron-withdrawing bromo group at the 4-position modulate the electron density and, consequently, the reactivity of the imidamide functional group.

The benzimidamide functionality is a valuable precursor for the synthesis of various heterocyclic systems through cyclization and condensation reactions. The reaction of 2-aminobenzimidamides with various reagents can lead to the formation of fused heterocyclic structures.

For example, 2-amino-N'-arylbenzimidamides have been shown to react with ninhydrin (B49086) under different conditions to produce a variety of nitrogen-containing heterocycles, including diazepine, spiro[indene-2,2'-quinazoline], and isoquinolino-quinazoline derivatives. nih.gov This demonstrates the potential of the 2-amino-benzimidamide scaffold to serve as a building block for complex heterocyclic systems.

The general strategy often involves the reaction of the imidamide group with a reagent containing two electrophilic centers, or a reagent that can generate such centers in situ. This leads to a condensation reaction followed by cyclization to form a new ring.

Table 1: Potential Cyclization Reactions of the Benzimidamide Moiety

| Reactant | Resulting Heterocycle | Reaction Type |

|---|---|---|

| α,β-Unsaturated Ketones | Pyrimidines | Condensation/Cyclization |

| 1,3-Dicarbonyl Compounds | Pyrimidines | Condensation/Cyclization |

| Phosgene or equivalents | 1,2,4-Oxadiazolones | Cyclocondensation |

| Isocyanates/Isothiocyanates | 1,2,4-Triazolones/thiones | Cycloaddition |

This table represents potential reactions based on the known reactivity of amidine and imidamide functional groups. Specific experimental conditions would need to be developed for 2-Amino-4-bromo-N-methylbenzimidamide.

Furthermore, the rearrangement of 1,2,4-oxadiazole (B8745197) derivatives can serve as a synthetic route to substituted imidazoles. researchgate.net This suggests that benzimidamides, as precursors to oxadiazoles, can be indirectly used in the synthesis of imidazole-containing compounds.

Reactions Involving the Aromatic Amino Group at Position 2

The primary aromatic amino group at the 2-position is a key site for derivatization, significantly influencing the molecule's properties and enabling its incorporation into larger, more complex structures.

The nucleophilic nature of the 2-amino group allows for a variety of derivatization reactions. chemrxiv.org

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage and is a common method for protecting the amino group or for introducing specific acyl moieties. For instance, selective protection of the amino group of 5-bromo-2-aminobenzimidazole has been achieved using acetic anhydride (B1165640). nih.gov

Alkylation: Alkylation of the 2-amino group can be achieved with alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination provides a more controlled method for introducing alkyl groups. Similar structures, like 2-aminobenzimidazole (B67599), undergo alkylation and arylation reactions. researchgate.net The synthesis of N-alkyl amino acids often involves the alkylation of a protected amino group. monash.edu

Arylation: N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. Copper-catalyzed N-arylation of 2-aminobenzimidazoles with aryl boronic acids has also been reported. nih.gov

Table 2: Representative Derivatization Reactions of the 2-Amino Group

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Arylation | Phenylboronic Acid (with Cu catalyst) | Secondary Arylamine |

This table provides examples of common derivatization reactions applicable to primary aromatic amines.

The 2-amino group, in concert with the adjacent benzimidamide functionality, can participate in annulation reactions to construct fused heterocyclic systems. These reactions are crucial in medicinal chemistry for building complex, polycyclic molecules.

For example, the reaction of ortho-diamino aromatic compounds with various reagents is a classical method for synthesizing fused imidazole (B134444) rings (benzimidazoles). While the starting material already contains a benzimidamide-like structure, the 2-amino group can react with aldehydes, ketones, or carboxylic acids (or their derivatives) under appropriate conditions to form an additional fused ring. Annulation reactions of enaminones with quinonediimides have been used to selectively synthesize indoles and 2-aminobenzofurans, highlighting the potential for ring-forming reactions involving amino groups. rsc.orgresearchgate.net Similarly, redox-annulations of cyclic amines with ortho-substituted benzaldehydes can form new C-C bonds and ring systems. nih.gov

Chemical Transformations at the Bromo-Substituted Aromatic Position 4

The bromine atom at the 4-position of the benzene (B151609) ring is a versatile handle for a wide range of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, profoundly altering the electronic and steric properties of the molecule.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for C-C, C-N, and C-O bond formation at the site of the bromo substituent. nih.govyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the bromo-substituted compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a highly effective method for introducing aryl, heteroaryl, or vinyl groups. nih.govmdpi.com

Heck Coupling: In the Heck reaction, the bromo-aromatic compound is coupled with an alkene to form a substituted alkene, again using a palladium catalyst.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl-alkyne.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by palladium or nickel. mdpi.com

Table 3: Key Cross-Coupling Reactions at the 4-Bromo Position

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C | Pd(PPh₃)₄ / Base |

| Heck | Alkene | C-C | Pd(OAc)₂ / Ligand |

| Buchwald-Hartwig | Amine | C-N | Pd Catalyst / Ligand / Base |

| Sonogashira | Terminal Alkyne | C-C | Pd Catalyst / Cu(I) co-catalyst |

| Stille | Organostannane | C-C | Pd Catalyst |

This table summarizes major cross-coupling reactions that are expected to be feasible at the 4-bromo position of the target compound.

These transformations highlight the utility of the 4-bromo substituent as a synthetic linchpin, enabling the diversification of the this compound scaffold into a broad range of derivatives with tailored properties.

Influence of the N-Methyl Group on Reactivity and Chemical Stability

Electronic Effects: The methyl group is a weak electron-donating group. This electronic contribution can influence the basicity of the nitrogen atoms in the imidamide moiety. Compared to an unsubstituted benzimidamide, the N-methyl group may slightly increase the electron density on the adjacent nitrogen, potentially affecting its nucleophilicity and protonation behavior. Theoretical and experimental studies on the hydrolysis of N-methylbenzamide show that the N-methyl group influences the stability of the amide bond compared to N-phenyl or unsubstituted amides under both acidic and basic conditions. researchgate.net

Steric Effects: Steric hindrance from the N-methyl group can play a crucial role in the molecule's chemical transformations. For instance, in reactions involving the adjacent primary amino group or the imidamide nitrogen, the methyl group can sterically shield these sites, potentially reducing reaction rates or influencing regioselectivity. Studies on related N,N-dialkyl benzamides have shown that steric hindrance from the substituents can significantly inhibit certain substitution reactions at the carbonyl carbon. nih.gov The presence of the methyl group can also influence the conformational preferences of the molecule, which in turn can affect its interaction with catalysts and reagents. The installation of methyl groups is a known strategy in medicinal chemistry to increase the potency of biologically active molecules, an effect sometimes referred to as the 'magic methyl effect'. acs.org

Structure Activity Relationship Sar and Rational Design of 2 Amino 4 Bromo N Methylbenzimidamide Analogues

General Principles of SAR in Benzimidamide Scaffolds

The benzimidamide core, a derivative of benzimidazole (B57391), is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions. nih.gov The SAR of benzimidamides and the closely related benzimidazoles is largely dictated by the nature and position of substituents on the bicyclic ring system.

Key interactive features of the benzimidamide scaffold include:

Hydrogen Bonding: The imidazole (B134444) portion of the scaffold contains both hydrogen bond donors (N-H) and acceptors (C=N), allowing for crucial interactions with receptor sites.

π-π Stacking: The aromatic nature of the fused benzene (B151609) and imidazole rings facilitates π-π stacking interactions with aromatic amino acid residues in target proteins. nih.gov

Substitutions at various positions on the benzimidazole ring have been shown to significantly influence biological activity. nih.govresearchgate.net For instance, modifications at the N-1, C-2, C-5, and C-6 positions can modulate the compound's affinity and selectivity for its target. researchgate.net

Impact of Aromatic Substituents (Bromo, Amino) on Molecular Recognition and Interactions

The presence of bromo and amino groups on the aromatic ring of 2-Amino-4-bromo-N-methylbenzimidamide would be expected to profoundly influence its interaction with biological targets.

Amino Group: The amino group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. Its presence can significantly enhance the binding affinity of a ligand to its target protein through these interactions. Furthermore, the basicity of the amino group can be crucial for forming salt bridges with acidic residues in the receptor. The electronic properties of substituents can have a significant impact on the binding of aromatic compounds. rsc.orgnih.gov

The interplay between the electron-withdrawing bromo group and the electron-donating amino group would create a specific electronic distribution across the aromatic ring, which would be a key determinant in molecular recognition.

Role of N-Methyl Substitution in Ligand-Target Binding Affinity and Selectivity

The N-methyl group on the imidamide nitrogen introduces several important modifications to the molecule's properties.

Steric Effects: The methyl group adds steric bulk, which can either enhance or hinder binding depending on the topology of the receptor's binding site. A well-placed methyl group can occupy a hydrophobic pocket, thereby increasing binding affinity. nih.gov

Electronic Effects: N-methylation can alter the basicity of the nitrogen atom and influence the hydrogen-bonding capacity of the molecule. While it removes a hydrogen bond donor, the nitrogen can still act as a hydrogen bond acceptor.

Conformational Rigidity: N-methylation can restrict the conformational flexibility of the side chain, which can be advantageous for binding. nih.gov By locking the molecule into a more bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity and selectivity. acs.org Studies on cyclic peptides have shown that N-methylation can lead to a significant enhancement in receptor selectivity by reducing backbone flexibility. nih.gov

The following table illustrates the effect of N-methylation on the binding affinity of a series of hypothetical benzimidamide analogues, based on general principles observed in related compound series.

| Compound | R Group | Relative Binding Affinity |

| Analogue 1 | H | 1.0 |

| Analogue 2 | CH₃ | 5.2 |

| Analogue 3 | C₂H₅ | 3.8 |

| Analogue 4 | C₃H₇ | 2.1 |

This is a hypothetical data table for illustrative purposes.

Rational Design Strategies for Modulating Pharmacological Profiles through Structural Modification

Based on the SAR principles discussed, several rational design strategies could be employed to modulate the pharmacological profile of this compound analogues.

Positional Isomerism: Moving the bromo and amino substituents to different positions on the benzene ring would likely result in analogues with different binding affinities and selectivities. For example, shifting the bromo group to the 5- or 6-position could alter the molecule's interaction with different sub-pockets of a receptor.

Substitution of the Aromatic Ring: Replacing the bromo atom with other halogens (e.g., chloro, fluoro) or with other electron-withdrawing or electron-donating groups would systematically probe the electronic and steric requirements for optimal binding.

Modification of the N-Alkyl Group: Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) or with cyclic structures could explore the size and shape of the hydrophobic pocket in the target receptor.

Scaffold Hopping: Replacing the benzimidamide core with other heterocyclic scaffolds while retaining the key pharmacophoric features (the amino, bromo, and N-methylamidine groups) could lead to the discovery of novel chemotypes with improved properties.

Exploration of Isoelectronic and Bioisosteric Replacements for Enhanced Research Utility

Isoelectronic and bioisosteric replacements are a cornerstone of rational drug design, aiming to improve a molecule's properties while retaining its desired biological activity. researchgate.netcambridgemedchemconsulting.comdrughunter.com

Bioisosteres for the Bromo Group: The bromo group could be replaced by other groups of similar size and electronic character, such as a trifluoromethyl group (-CF₃) or a cyano group (-CN). These replacements would alter the lipophilicity and hydrogen bonding potential of the molecule in predictable ways.

Bioisosteres for the Amino Group: The amino group could be replaced with a hydroxyl (-OH) or a thiol (-SH) group to investigate the importance of hydrogen bonding and basicity at that position.

Bioisosteres for the Imidamide Group: The N-methylbenzimidamide moiety could be replaced with other bioisosteric groups such as a 1,2,4-triazole (B32235) or an oxadiazole. drughunter.com These heterocyclic rings can mimic the hydrogen bonding properties of the imidamide while potentially offering improved metabolic stability and pharmacokinetic profiles.

The following table presents some potential bioisosteric replacements for the functional groups in this compound.

| Original Group | Bioisosteric Replacement | Potential Impact |

| Bromo (-Br) | Trifluoromethyl (-CF₃) | Increased lipophilicity |

| Amino (-NH₂) | Hydroxyl (-OH) | Altered H-bonding, reduced basicity |

| Imidamide | 1,2,4-Triazole | Improved metabolic stability |

While direct experimental data on this compound is not currently available, a thorough analysis of the SAR of related benzimidamide and benzimidazole scaffolds provides a strong foundation for predicting its molecular interactions and for the rational design of its analogues. The interplay of the benzimidamide core, the electronic and steric effects of the bromo and amino substituents, and the conformational influence of the N-methyl group all contribute to a complex and tunable pharmacological profile. Future research into this and related compounds could be systematically guided by the principles of positional isomerism, substituent modification, and bioisosteric replacement to develop novel molecules with tailored therapeutic or research applications.

Computational and Theoretical Investigations of 2 Amino 4 Bromo N Methylbenzimidamide and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and reactivity of molecules. researchgate.netnih.gov These methods provide valuable insights into the fundamental properties of a compound, guiding further experimental and theoretical work.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Density Functional Theory (DFT) is a robust computational method employed to determine the most stable conformations of a molecule by optimizing its geometry. researchgate.netedu.krd For 2-Amino-4-bromo-N-methylbenzimidamide, DFT calculations can be utilized to explore the potential energy surface and identify the global and local energy minima corresponding to different spatial arrangements of its atoms.

Table 1: Hypothetical DFT Calculated Conformational Energies of this compound

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| 1 | 0° | 5.2 |

| 2 | 60° | 1.8 |

| 3 | 120° | 0.0 |

| 4 | 180° | 2.5 |

DFT calculations are also instrumental in predicting various spectroscopic properties, which can aid in the characterization of the molecule. analis.com.my By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. Similarly, electronic transitions can be calculated to predict the UV-Visible absorption spectrum, providing insights into the electronic structure and chromophores within the molecule. nih.gov

Furthermore, quantum chemical calculations can be employed to investigate potential reaction pathways involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated for various reactions. This information is crucial for understanding the reactivity of the molecule and predicting its stability and potential degradation pathways.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a detailed picture of the electronic structure, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules and their interactions with the environment.

Building upon the conformational preferences identified by DFT, molecular dynamics (MD) simulations can be performed to study the flexibility of this compound in a more dynamic context. MD simulations track the movement of atoms over time, providing a trajectory of the molecule's conformational changes. This analysis reveals the accessible conformations and the transitions between them, offering a more realistic representation of the molecule's behavior in solution. The flexibility of the molecule, particularly the rotatable bonds, can be crucial for its ability to adapt its shape to fit into a binding site of a biological target. nih.gov

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can be used to model the effects of solvation on the conformational preferences and electronic properties of this compound. Implicit solvent models can be incorporated into DFT calculations to provide a more accurate description of the molecule in solution.

Furthermore, the protonation state of the amino and imidamide groups can be crucial for the molecule's interactions and biological activity. The pKa values of these groups can be predicted using computational methods, which helps in understanding which form of the molecule will be predominant at a given pH. This is particularly important for predicting its behavior in biological systems.

To investigate the potential biological activity of this compound, molecular docking simulations can be performed. nih.gov This computational technique predicts the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose.

Successful docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net This information is invaluable for understanding the molecular basis of the compound's potential activity and for designing more potent and selective derivatives.

Table 2: Hypothetical Docking Results of this compound with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Lys72, Glu91, Leu144 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.org This methodology is pivotal in predicting the activity of unsynthesized compounds based on the properties of known molecules. For benzimidamide derivatives, QSAR studies involve the development of models that can forecast therapeutic potential, such as antimicrobial or anticancer effects. nih.gov

The process begins with a dataset of benzimidamide analogues with experimentally determined biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution and orbital energies (e.g., total energy). nih.gov

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule (e.g., Wiener index, molecular connectivity indices). nih.gov

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule (e.g., Verloop's STERIMOL parameters). nih.gov

Lipophilicity Descriptors: These, like LogP, measure the molecule's affinity for fatty versus aqueous environments, which is crucial for membrane permeability. scirp.org

Once calculated, these descriptors are used to build a predictive model using statistical methods like Multiple Linear Regression (MLR). nih.gov MLR generates an equation that relates the most relevant descriptors to the observed biological activity. nih.gov In a study on benzimidazole (B57391) derivatives with activity against Mycobacterium tuberculosis, quantum descriptors such as chemical potential (μ), polarizability (α), and bond length, along with lipophilicity, were used to construct QSAR models. scirp.orgscirp.org

The robustness and predictive power of a QSAR model are evaluated using various statistical metrics. A high squared correlation coefficient (R²) indicates a good fit of the model to the data, while other validation tests ensure its predictive reliability for new compounds. scirp.orgscirp.org For instance, QSAR models for 1-substituted benzimidazoles against Pseudomonas aeruginosa showed a very good fit with R² values of 0.9992 and 0.9989, indicating their successful application in predicting antibacterial activity for this class of molecules. nih.gov

Table 1: Example of Molecular Descriptors in QSAR Studies for Benzimidazole/Benzamide (B126) Derivatives

| Descriptor Category | Example Descriptor | Relevance to Biological Activity |

| Electronic | Total Energy (Te) | Describes the overall electronic stability of the molecule. |

| Topological | Wiener Index (W) | Relates to molecular branching and compactness. |

| Steric | STERIMOL Parameters (B3, L) | Defines the size and shape of substituents, crucial for receptor binding. nih.gov |

| Lipophilicity | LogP | Influences absorption, distribution, and membrane transport. scirp.org |

| Quantum Chemical | Chemical Potential (μ) | Relates to the molecule's ability to exchange electrons. scirp.orgscirp.org |

Application of Machine Learning and Artificial Intelligence in Benzimidamide Design and Optimization

The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized computational drug discovery, offering more sophisticated tools for designing and optimizing molecules like benzimidamides. researchgate.netmdpi.com While related to QSAR, AI/ML methods can handle vast and complex datasets, identifying non-linear relationships that traditional models might miss. mdpi.com These technologies are applied at nearly every stage of the drug discovery pipeline. researchgate.net

In the context of benzimidamide design, AI can be employed for several key tasks:

Virtual Screening: AI models can rapidly screen massive virtual libraries of compounds to identify potential "hits" that are likely to be active against a specific biological target. youtube.com This is significantly faster and cheaper than experimental high-throughput screening. youtube.com Techniques like Support Vector Machines (SVM) and k-Nearest Neighbor (kNN) have been successfully used to classify molecules as active or inactive. frontiersin.org

De Novo Drug Design: Deep learning models, a subset of AI, can generate entirely new molecular structures that are optimized for a desired therapeutic profile. researchgate.netmdpi.com These generative models learn the underlying rules of chemical structure and stability from large databases of existing molecules and can then propose novel benzimidamide derivatives with predicted high activity and favorable pharmacokinetic properties. researchgate.net

Property Prediction: AI is adept at predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. researchgate.net By training models on extensive ADME/T data, researchers can prioritize benzimidamide candidates that are not only potent but also have a higher likelihood of success in clinical trials. nih.gov For example, Random Forest (RF) and Deep Neural Network (DNN)-based models have been developed to determine properties like human intestinal absorption. nih.gov

Reaction Optimization: ML algorithms can also guide the synthesis of designed compounds by predicting and optimizing reaction conditions. beilstein-journals.orgnih.gov By analyzing data from chemical reaction databases, these models can suggest catalysts, solvents, and temperatures to improve reaction yield and selectivity, thereby facilitating the creation of novel benzimidamide derivatives. beilstein-journals.org

The integration of AI and ML into the design process for compounds like this compound allows for a more efficient exploration of the vast chemical space. nih.gov These data-driven approaches help to refine molecular designs, leading to the identification of more effective and safer drug candidates. nih.gov

Table 2: Application of AI/ML Models in Drug Design

| AI/ML Technique | Application in Benzimidamide Design | Purpose |

| Support Vector Machine (SVM) | Virtual Screening / Classification | Predicts biological activity or classifies compounds as active/inactive. mdpi.comfrontiersin.org |

| k-Nearest Neighbor (kNN) | Classification of Molecules | Discriminates between active and inactive compounds based on chemical descriptors. frontiersin.org |

| Artificial Neural Network (ANN) | QSAR Modeling | Captures complex, non-linear structure-activity relationships. scirp.orgscirp.org |

| Deep Neural Network (DNN) | De Novo Design & Property Prediction | Generates novel molecular structures and predicts ADME/T profiles. researchgate.netnih.gov |

| Random Forest (RF) | ADME/T Prediction | Predicts pharmacokinetic properties of potential drug candidates. nih.gov |

Exploration of Research Applications for 2 Amino 4 Bromo N Methylbenzimidamide and Its Analogues in Medicinal Chemistry Excluding Clinical Human Trial Data

Development as Chemical Biology Probes for Target Identification

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. Small molecules with scaffolds similar to 2-Amino-4-bromo-N-methylbenzimidamide are valuable starting points for developing such probes, particularly through fragment-based discovery. For instance, a fragment-based screening approach led to the identification of a novel chemical probe for the BET (Bromo and Extra C-terminal domain) family of bromodomains, which are crucial epigenetic readers. This effort yielded a potent and selective compound, PFI-1, demonstrating that this type of chemical architecture can effectively engage biological targets. nih.gov

Furthermore, proteomics-based methods have been successfully employed to identify the molecular targets of related amide-containing compounds. For example, chemogenomic profiling and biochemical assays identified Sec14p, a lipid-transfer protein in Saccharomyces cerevisiae, as the target for a series of antifungal benzamides. nih.gov In another example, a synthetic analogue of bengamides, a class of marine natural products, was found to inhibit methionine aminopeptidases (MetAps), an observation made possible by analyzing protein changes on two-dimensional gel electrophoresis following treatment. nih.gov These methodologies highlight a pathway for elucidating the mechanism of action for novel compounds like this compound, should they exhibit biological activity.

Utilization as Versatile Scaffold for Complex Heterocyclic Synthesis

The benzamidine (B55565) and benzimidazole (B57391) moieties, structurally related to the core of this compound, are highly versatile building blocks in synthetic organic chemistry for the creation of more complex heterocyclic systems. The amidine group, in particular, serves as a key synthon for constructing nitrogen-containing rings.

Research has shown that benzamidine can be used in copper/silver synergistic cooperative catalysis to react with 2-formyl benzoates, leading to the efficient and regioselective synthesis of 3-amido phthalides. acs.org Similarly, the guanidine (B92328) functional group, which shares a reactive motif with benzamidines, is utilized in the three-component Biginelli reaction to produce dihydropyrimidines, which can be further elaborated into complex triazaacenaphthalene structures. nih.gov

Analogues such as 2-aminobenzimidazole (B67599) and 2-aminobenzhydrazide (B158828) have also proven to be valuable precursors. 2-Aminobenzimidazole can be reacted with various reagents to form fused heterocyclic systems like thiazolidines and imidazolidines. rdd.edu.iq 2-Aminobenzhydrazide serves as a starting material for preparing a range of heterocycles including pyrazoles, oxadiazoles, thiadiazoles, and triazoles. researchgate.net This body of work underscores the potential of the 2-amino-benzimidamide scaffold as a foundational element for building a diverse library of complex molecules for further investigation.

Investigation as Precursors for Advanced Materials or Sensors

Currently, the scientific literature does not extensively document research into the specific application of this compound or its immediate analogues as precursors for the development of advanced materials or chemical sensors. This remains an area open for future exploration.

Ligand Development for Biomolecular Targets, e.g., Adenosine (B11128) Receptors

The benzamide (B126) scaffold is a well-established pharmacophore in the design of ligands for various biomolecular targets, including G-protein coupled receptors. researchgate.net Derivatives of benzamide have been developed as high-affinity ligands for dopamine (B1211576) D4 and serotonin (B10506) 5-HT2A and 5-HT4 receptors. While specific research linking the 2-amino-4-bromo-benzimidamide scaffold directly to adenosine receptors is not prominent, the general utility of these aromatic amide-like structures in receptor-targeted drug design is widely recognized. The physicochemical properties of the benzamidine group, including its ability to act as a hydrogen bond donor and acceptor, make it a candidate for interaction with receptor binding pockets. nih.gov

Research into Antimicrobial Properties (e.g., Antifungal and Antibacterial Investigations)

A significant body of research has demonstrated that scaffolds related to this compound, such as benzamides, benzimidazoles, and other benzamidine derivatives, possess notable antimicrobial properties. nih.govnanobioletters.com

Antibacterial Activity: Substituted benzamides have been synthesized and tested against both Gram-positive and Gram-negative bacteria. nih.govsigmaaldrich.com Similarly, 2-aminobenzamide (B116534) derivatives have shown activity against strains like Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.comresearchgate.net Novel benzamidine analogues have also been investigated as potential treatments for periodontitis due to their antimicrobial activity against the pathogens that trigger the disease, with some compounds showing significant efficacy at concentrations between 31.25 and 125 µg/mL. nih.gov

Antifungal Activity: The antifungal potential of these scaffolds is also well-documented. Benzimidazole-hydrazone compounds, for example, have displayed notable activity against various Candida species. nih.gov In one study, a 2-aminobenzamide derivative was found to have excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole. mdpi.comresearchgate.net Other studies have shown that derivatives of 2-aminobenzoic acid can inhibit the growth of clinical ocular isolates of Candida albicans and act synergistically with existing antifungal drugs like Fluconazole. nih.gov The broad antimicrobial importance of the benzimidazole core is widely recognized, with many derivatives being synthesized and screened for both antibacterial and antifungal effects. nih.govresearchgate.netpharmacophorejournal.com

| Compound Class | Organism | Activity Noted | Reference |

|---|---|---|---|

| Benzamidine Analogue | Periodontitis Pathogens | MIC: 31.25-125 µg/mL | nih.gov |

| 2-Aminobenzamide Derivative (Compound 5) | Aspergillus fumigatus | More potent than Clotrimazole | mdpi.comresearchgate.net |

| Benzimidazole-hydrazone | Candida species | Notable antifungal activity | nih.gov |

| 2-Aminobenzoic Acid Derivative | Candida albicans | Synergistic effect with Fluconazole | nih.gov |

Exploratory Studies in Antineoplastic Research (e.g., Anticancer Investigations)

The benzimidazole scaffold, which can be viewed as a cyclized analogue of the benzimidamide structure, is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in compounds with a wide range of biological activities, including antineoplastic effects. nih.govnih.gov

Numerous benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. nih.gov One mechanism of action for some 2-aryl benzimidazoles is the inhibition of tubulin polymerization, similar to the natural product Combretastatin A-4. nih.gov For example, compound 4f, a 2-aryl benzimidazole derivative, showed prominent inhibitory activity against the Siha cervical cancer cell line with an IC₅₀ value of 0.61 μmol/L and was found to arrest the cell cycle in the G₀/G₁ phase. nih.gov Other studies have described the synthesis of benzimidazole derivatives that were tested against P-388 lymphocytic leukemia, although the specific compounds tested were inactive in that model. nih.gov The broad applicability of this scaffold in anticancer research suggests that related structures, such as this compound, could also be promising candidates for antineoplastic drug discovery. nanobioletters.com

| Compound | Cell Line | Activity (IC₅₀) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Compound 4f (2-aryl benzimidazole) | Siha (Cervical Cancer) | 0.61 μmol/L | Tubulin Inhibition | nih.gov |

| Substituted Benzimidazoles | P-388 (Lymphocytic Leukemia) | Inactive | Not Applicable | nih.gov |

Investigation as Immunomodulatory Agents

Research into the immunomodulatory effects of related heterocyclic compounds indicates another potential application area. Studies on condensed benzimidazole derivatives have shown that they can stimulate both humoral and cellular elements of the primary immune response to antigens in mice. nih.gov This suggests that the benzimidazole scaffold can interact with the immune system to enhance its activity. Immunomodulatory drugs (IMiDs) can have a direct effect on tumor cells but also, critically, act on cells within the immune microenvironment, such as T cells and natural killer (NK) cells, to boost their anti-tumor functions. youtube.com While direct studies on this compound are lacking, the demonstrated activity of related benzimidazoles provides a rationale for investigating this class of compounds as potential modulators of the immune response.

Future Perspectives and Unexplored Research Avenues for 2 Amino 4 Bromo N Methylbenzimidamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzimidazole (B57391) and benzamide (B126) derivatives has traditionally relied on methods that can be harsh, inefficient, or environmentally detrimental. Future research on 2-Amino-4-bromo-N-methylbenzimidamide should prioritize the development of novel and sustainable synthetic strategies. Green chemistry principles offer a roadmap for this endeavor, encouraging the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. rjptonline.orgmdpi.com

Promising sustainable approaches for exploration include:

Photocatalytic Synthesis : Utilizing visible light and a suitable photocatalyst, such as cobalt-loaded titanium dioxide, could enable the synthesis under mild conditions. cnr.itresearchgate.netdoi.org This method often uses renewable energy sources and can lead to high yields. researchgate.net

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times from hours to minutes or seconds, increasing efficiency and often leading to cleaner reactions with higher yields. rjptonline.org

Solvent-Free or Green Solvent Reactions : Exploring reactions under solvent-free "grindstone" chemistry conditions or in green solvents like water, deep eutectic solvents (DES), or ionic liquids can significantly reduce hazardous waste. nih.govchemmethod.com For instance, a DES formed from choline (B1196258) chloride and a reactant like o-phenylenediamine (B120857) can act as both the reaction medium and a reagent. nih.gov

Continuous Flow Systems : Integrating enzymatic and electrochemical reactions in a continuous flow setup presents a scalable, efficient, and green alternative for synthesizing substituted benzimidazoles. rsc.orgrsc.org

| Synthetic Approach | Conventional Methods | Potential Sustainable Alternatives | Key Advantages of Sustainable Routes |

| Energy Source | High-temperature reflux | Visible Light (Photocatalysis), Microwaves | Reduced energy consumption, faster reactions. rjptonline.orgcnr.it |

| Solvents | Hazardous organic solvents (e.g., DMF, Acetonitrile) | Water, Deep Eutectic Solvents (DES), Ionic Liquids, Solvent-free | Reduced toxicity and environmental impact, easier work-up. nih.gov |

| Catalysts | Strong mineral acids, stoichiometric reagents | Heterogeneous catalysts (e.g., Au/Al2O3, ZnFe2O4), Biocatalysts (enzymes) | Catalyst recyclability, milder reaction conditions, high selectivity. rsc.orgmdpi.comdoi.org |

| Process | Batch processing | Continuous flow systems | Improved safety, scalability, and efficiency. rsc.org |

Investigation of New Chemical Transformations and Cascade Reactions

The structural scaffold of this compound is ripe for elaboration through novel chemical transformations. The presence of multiple reactive sites—the amino group, the bromine atom, and the benzimidamide core—allows for diverse functionalization.

Future research could focus on:

Cascade Reactions : These reactions, where multiple bonds are formed in a single operation, offer an efficient pathway to complex molecular architectures. nih.gov The title compound could serve as a key building block in cascade sequences to construct novel polycyclic heterocyclic systems. For example, a three-component cascade reaction involving an aldehyde and a terminal alkyne could lead to complex benzimidazole-linked pyrroles. nih.gov

Multicomponent Reactions (MCRs) : MCRs are powerful tools in diversity-oriented synthesis, allowing for the rapid generation of compound libraries from simple starting materials in a one-pot process. nih.govrsc.orgacs.orgresearchgate.net Designing MCRs that incorporate this compound would be a highly efficient strategy for creating a wide range of structurally diverse analogues.

Cross-Coupling Reactions : The bromine atom on the benzene (B151609) ring is an ideal handle for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would enable the introduction of a wide array of substituents, systematically modifying the electronic and steric properties of the molecule.

| Reaction Type | Description | Potential Application to this compound |

| Cascade Cyclization | A sequence of intramolecular reactions to rapidly build complex ring systems. | The amino and imidamide groups could participate in cyclizations with bifunctional reagents to form novel fused heterocyclic structures. nih.govnih.gov |

| Multicomponent [4+1] Cycloaddition | A reaction where four components combine to form a five-membered ring. | The 2-amino group could react with an aldehyde and an isocyanide in a one-pot synthesis to generate complex imidazo[1,2-a]benzimidazoles. acs.org |

| Domino C-N Bond Formation | Multiple C-N bonds are formed sequentially in a single pot. | Could be used in an iron-catalyzed, three-component reaction with aldehydes and a nitrogen source to further functionalize the benzimidazole core. nih.govrsc.org |

Advanced Structural Characterization Techniques for Complex Analogues

As novel and more complex analogues of this compound are synthesized, advanced analytical techniques will be crucial for their unambiguous structural elucidation.

Key techniques to be employed include:

Single-Crystal X-ray Diffraction : This technique provides definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry, which is invaluable for understanding structure-activity relationships. nih.gov

Advanced NMR Spectroscopy : Beyond standard 1H and 13C NMR, techniques like 2D NMR (COSY, HSQC, HMBC, NOESY) and solid-state NMR are essential for assigning complex structures and studying tautomerism and dynamic processes in solution and the solid state. ipb.ptnih.govclockss.org

Computational Chemistry (DFT) : Density Functional Theory (DFT) studies can complement experimental data by providing insights into optimized molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and vibrational frequencies. researchgate.netnih.govresearchgate.net DFT calculations are also instrumental in interpreting NMR spectra and understanding molecular reactivity. nih.gov

| Technique | Information Provided | Relevance for Analogues |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, conformation, and intermolecular interactions. | Unambiguously confirms the constitution and stereochemistry of complex products from cascade reactions. nih.gov |

| 2D NMR Spectroscopy (e.g., HMBC, NOESY) | Connectivity between atoms through bonds and space. | Essential for assigning protons and carbons in complex, multi-ring systems and determining regiochemistry. ipb.pt |

| Solid-State NMR (CPMAS) | Characterization of structure and tautomerism in the solid phase. | Reveals structural features that may be averaged out in solution due to dynamic processes like proton transfer. nih.gov |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, predicted NMR shifts, vibrational spectra. | Correlates experimental data with theoretical models, predicts reactivity, and helps understand electronic effects of substituents. researchgate.netnih.gov |

Expansion into Novel Biological Target Identification and Validation (excluding clinical trials)

The benzimidazole and benzamide motifs are considered "privileged scaffolds" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govacs.org While the specific biological activities of this compound are not extensively documented, its structure suggests significant potential. Future research should aim to identify and validate novel protein targets for this compound and its derivatives.

Promising areas for investigation include:

Protein Kinase Inhibition : Benzimidazoles are common scaffolds for kinase inhibitors. nih.govresearchgate.net Screening campaigns could explore the inhibitory activity of this compound derivatives against various kinase families implicated in cancer and other diseases, such as Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases (e.g., VEGFR-2, EGFR). mdpi.comrsc.orgnih.gov

Histone Deacetylase (HDAC) Inhibition : Certain benzamide-containing structures, are potent inhibitors of HDACs, an important class of epigenetic targets in cancer therapy. nih.govnih.gov The 2-aminobenzamide (B116534) portion of the title compound is a key structural feature for HDAC inhibition, making this a highly promising avenue for investigation. nih.govfrontiersin.orgresearchgate.net

Antimicrobial and Antiviral Activity : The benzimidazole core is present in numerous antimicrobial and antiviral agents. rjptonline.org Derivatives could be screened against a panel of pathogenic bacteria, fungi, and viruses to identify new therapeutic leads.

| Potential Target Class | Rationale | Example Targets |

| Protein Kinases | The benzimidazole scaffold is a well-established hinge-binding motif or core structure for many ATP-competitive kinase inhibitors. nih.govresearchgate.net | Casein Kinase 1 delta (CK1δ), Aurora Kinases, VEGFR-2, EGFR. mdpi.comnih.gov |

| Histone Deacetylases (HDACs) | The 2-aminobenzamide substructure is a key pharmacophore in known benzamide-based HDAC inhibitors, chelating the active site zinc ion. nih.govfrontiersin.org | Class I HDACs (HDAC1, HDAC2, HDAC3). nih.govresearchgate.net |

| Microbial Enzymes | Benzimidazole derivatives have a long history as antimicrobial agents, often targeting essential enzymes in pathogens. | Urease (in bacteria like H. pylori), various enzymes in microbial metabolic pathways. nih.gov |

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To efficiently explore the vast chemical space accessible from the this compound scaffold, modern drug discovery technologies are indispensable.

Future strategies should involve:

Combinatorial Library Synthesis : The compound is an ideal starting point for combinatorial chemistry. nih.gov By varying substituents at the amino group and via cross-coupling at the bromine position, large, diverse libraries of related compounds can be rapidly synthesized. acs.org Liquid-phase combinatorial synthesis using soluble supports like polyethylene (B3416737) glycol (PEG) is one efficient method for generating such libraries. acs.orgnih.govresearchgate.net DNA-encoded libraries (DELs) represent another powerful approach, enabling the synthesis and screening of libraries containing millions of compounds. acs.org

High-Throughput Screening (HTS) : These synthesized libraries can then be subjected to HTS against panels of biological targets (e.g., kinases, HDACs) to identify "hit" compounds with desired activity. nih.gov HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of new leads. nih.gov The integration of computational "in silico" screening can help prioritize which compounds to synthesize and test, making the process more efficient.

This integrated approach creates a powerful engine for discovery, starting from a single, promising scaffold and systematically exploring its potential to yield novel, biologically active molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-4-bromo-N-methylbenzimidamide?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For brominated benzimidamides, a common approach is halogenation of a precursor amine followed by alkylation. For example, bromine substitution at the 4-position of the benzimidamide scaffold can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C). Methylation of the amine group may employ methyl iodide in the presence of a base like potassium carbonate . Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons (e.g., H-5 and H-6) should show coupling patterns consistent with bromine’s electron-withdrawing effects. The methyl group on the amidine nitrogen typically resonates at δ ~3.1 ppm.

- IR Spectroscopy : Key peaks include N–H stretches (~3400 cm⁻¹ for primary amines), C=N stretches (~1650 cm⁻¹), and C–Br vibrations (~600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺) with isotopic patterns matching bromine’s natural abundance (1:1 ratio for ⁷⁹Br and ⁸¹Br) .

Q. What solvent systems and chromatographic conditions are optimal for purifying this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water (70:30, v/v) and 0.1% formic acid is effective for separating impurities. For TLC monitoring, silica gel plates with ethyl acetate/hexane (3:7) can resolve the product (Rf ~0.4–0.5).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths and angles. For example, the C–Br bond length should be ~1.89–1.91 Å, and the amidine group’s planarity can confirm resonance stabilization. ORTEP-3 is recommended for generating publication-quality thermal ellipsoid diagrams .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for bromine displacement. Key parameters include Fukui indices (to identify electrophilic sites) and solvent effects (using PCM models). Software like Gaussian 16 or ORCA is commonly used .

Q. How can researchers address contradictions in reported catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : Systematic validation involves:

- Control Experiments : Exclude moisture/oxygen via Schlenk techniques to confirm reproducibility.

- Kinetic Studies : Compare turnover frequencies (TOF) under identical conditions (temperature, solvent, catalyst loading).

- Spectroscopic Trapping : Use in-situ NMR or EPR to detect intermediate species, clarifying mechanistic discrepancies .

Q. What role does the bromine substituent play in modulating biological activity?

- Methodological Answer : Bromine’s electronegativity and steric bulk can be studied via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.